2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1421453-12-4
VCID: VC4721022
InChI: InChI=1S/C14H11ClN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
SMILES: C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3
Molecular Formula: C14H11ClN2O3S3
Molecular Weight: 386.88

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

CAS No.: 1421453-12-4

Cat. No.: VC4721022

Molecular Formula: C14H11ClN2O3S3

Molecular Weight: 386.88

* For research use only. Not for human or veterinary use.

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole - 1421453-12-4

Specification

CAS No. 1421453-12-4
Molecular Formula C14H11ClN2O3S3
Molecular Weight 386.88
IUPAC Name 2-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole
Standard InChI InChI=1S/C14H11ClN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2
Standard InChI Key YDFJHUWLVILHGU-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3

Introduction

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic molecule that integrates structural elements from azetidine, benzothiazole, and thiophene. Its unique chemical composition, particularly the presence of a sulfonyl group and azetidine moiety, positions it as a potential candidate for pharmaceutical applications. This article explores its chemical structure, synthesis, properties, and potential biological activities.

Molecular Formula and Weight

  • Molecular Formula: C14H10ClN2O3S2

  • Molecular Weight: 368.82 g/mol

Structural Features

The compound consists of:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle.

  • Benzothiazole Core: A fused bicyclic structure combining benzene and thiazole.

  • Thiophene Substituent: A five-membered sulfur-containing aromatic ring with a chlorine atom at position 5.

  • Sulfonyl Group (-SO₂-): Known for its electron-withdrawing properties, enhancing biological activity.

Classification

  • Sulfonamide: Due to the sulfonyl group.

  • Heterocyclic Compound: Incorporates multiple rings with heteroatoms.

  • Pharmaceutical Intermediate: Potentially useful in drug development.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions focusing on functionalizing azetidine and benzothiazole derivatives. Below are the key steps:

Synthetic Routes

  • Preparation of Chlorothiophene Derivative:

    • Chlorothiophene undergoes sulfonylation to introduce the sulfonyl group.

  • Functionalization of Azetidine:

    • The azetidine ring is synthesized or functionalized using nucleophilic substitution reactions.

  • Coupling with Benzothiazole:

    • The benzothiazole core is linked to the azetidine derivative via an ether bond formation.

Reaction Conditions

  • Use of bases (e.g., sodium hydride) to facilitate nucleophilic reactions.

  • Solvents like dimethylformamide (DMF) or acetonitrile for optimal reaction conditions.

Potential Applications

The compound's structural features suggest it may exhibit significant biological activities, including:

Anti-inflammatory Activity

The sulfonyl group is known to interact with enzymes involved in inflammatory pathways, potentially reducing cytokine production such as IL-6 and TNF-alpha.

Anticancer Potential

The benzothiazole moiety has been associated with cytotoxicity against cancer cell lines in related compounds, suggesting possible applications in oncology.

Mechanism of Action

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes by mimicking natural substrates.

  • Receptor Binding: The benzothiazole core could interact with cellular receptors involved in signaling pathways.

Comparison with Similar Compounds

Compound NameKey DifferencesPotential Applications
1-(5-Chlorothiophen-2-yl)sulfonylazetidineLacks benzothiazole moietyLimited to basic antimicrobial uses
Thiophene-linked TriazolesContains triazole instead of azetidineBroader antimicrobial spectrum
Benzothiazole-based SulfonamidesMay lack azetidine ringPrimarily anticancer agents

The inclusion of both azetidine and benzothiazole in the target compound enhances its versatility compared to simpler analogs.

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